N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

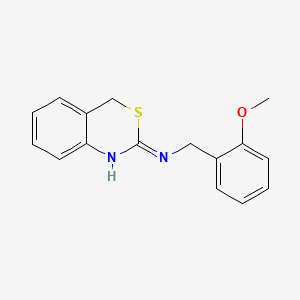

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a chemical compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzothiazine core structure, which is fused with a benzyl group substituted with a methoxy group at the ortho position. Benzothiazine derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Mecanismo De Acción

Target of Action

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine, also known as N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine, is a potent serotonin receptor agonist . It exhibits high binding affinity for 5-HT2A/C and 5-HT1A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine interacts with its targets, the 5-HT2A/C and 5-HT1A serotonin receptors, resulting in their activation . This activation induces a series of intracellular events, leading to changes in neurotransmitter release and neuronal excitability .

Biochemical Pathways

The activation of 5-HT2A/C and 5-HT1A serotonin receptors by N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine affects several biochemical pathways. It increases the extracellular levels of dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the rat frontal cortex . These neurotransmitters are involved in various physiological functions, including mood regulation, cognition, and sensory perception.

Pharmacokinetics

The pharmacokinetics of N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it penetrates the brain tissue relatively slowly . Peak drug concentrations are detected 30 and 60 minutes after the drug application in serum and brain tissue, respectively . The parental compound is still present in the brain 8 hours after administration .

Result of Action

The molecular and cellular effects of N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine’s action include increased neurotransmitter release and altered neuronal excitability . It also induces a head-twitch response (HTR) in rodents, a behavioral marker of hallucinogen effect in humans . Chronic administration of the compound can lead to tolerance development in neurotransmitter release and animal behavior .

Action Environment

The action, efficacy, and stability of N-[(2-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine can be influenced by various environmental factors. For instance, the compound’s effect on short-term memory, locomotor function, and anxiety seems to be the result of complex interactions between neurotransmitter pathways

Análisis Bioquímico

Biochemical Properties

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The compound can inhibit or activate this enzyme, thereby affecting the metabolic pathways of other substances. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing phosphorylation of target proteins. This inhibition can lead to the suppression of cell signaling pathways and subsequent cellular responses. Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cell signaling pathways and gene expression, while long-term exposure may result in more profound effects on cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to understand how different dosages influence its activity and potential toxicity. At low doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The primary metabolic pathways include O-dealkylation, hydroxylation, and glucuronidation. These reactions are crucial for the compound’s elimination from the body and can influence its pharmacokinetics and toxicity. Additionally, this compound can affect the metabolic flux of other substances by modulating the activity of cytochrome P450 enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. For example, this compound can be phosphorylated or acetylated, which can influence its localization and interaction with other biomolecules. The subcellular localization of the compound can also affect its activity, as it may interact with different enzymes and proteins in various cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine typically involves the condensation of 2-aminobenzothiazine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the benzothiazine ring.

Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, where halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of reduced benzothiazine derivatives.

Substitution: Formation of halogenated or nitrated benzothiazine derivatives.

Aplicaciones Científicas De Investigación

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex benzothiazine derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparación Con Compuestos Similares

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine can be compared with other benzothiazine derivatives such as:

- N-(2-chlorobenzyl)-4H-3,1-benzothiazin-2-amine

- N-(2-fluorobenzyl)-4H-3,1-benzothiazin-2-amine

- N-(2-bromobenzyl)-4H-3,1-benzothiazin-2-amine

Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from its halogenated counterparts, which may exhibit different pharmacological profiles.

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-19-15-9-5-3-6-12(15)10-17-16-18-14-8-4-2-7-13(14)11-20-16/h2-9H,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTGMEVWHAMAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN=C2NC3=CC=CC=C3CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)

![3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide](/img/structure/B2624264.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)

![1-[1-(prop-2-enoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2624269.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)